
rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group within its structure, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the indene ring.
Trifluoromethylation: Addition of the trifluoromethyl group.
Amination: Introduction of the amine group.
Resolution: Separation of the racemic mixture into its enantiomers.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro compound, while reduction may produce a dehalogenated product.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The amine group may participate in hydrogen bonding and other interactions that modulate its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
- rac-(1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
- rac-(1R,2S)-2-(trifluoromethyl)cycloheptan-1-amine hydrochloride
Uniqueness
rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans is unique due to the combination of its bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H10BrClF3N |
|---|---|
Molekulargewicht |
316.54 g/mol |
IUPAC-Name |
(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H9BrF3N.ClH/c11-6-1-2-7-5(3-6)4-8(9(7)15)10(12,13)14;/h1-3,8-9H,4,15H2;1H/t8-,9-;/m0./s1 |
InChI-Schlüssel |
ZQFIHQNLRSHFDT-OZZZDHQUSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](C2=C1C=C(C=C2)Br)N)C(F)(F)F.Cl |
Kanonische SMILES |
C1C(C(C2=C1C=C(C=C2)Br)N)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


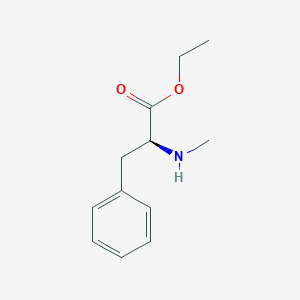
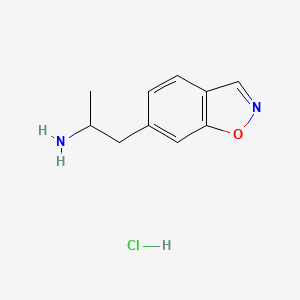
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13479131.png)
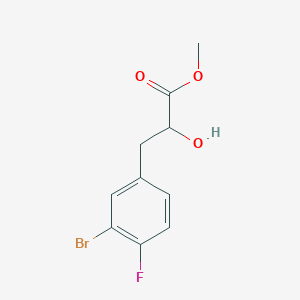
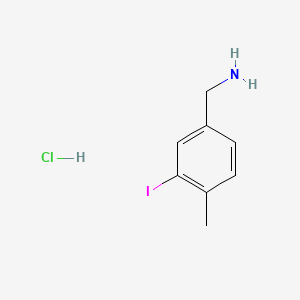
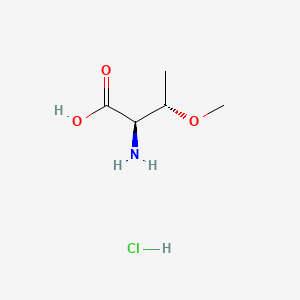

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-M-tolyl-propionic acid](/img/structure/B13479191.png)
![4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid](/img/structure/B13479220.png)




![2-{4-[(Dimethylamino)methyl]phenyl}-6-[(4-methylphenoxy)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13479240.png)
